molecular formula C20H20O5 B11510802 9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one

9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one

Cat. No.: B11510802
M. Wt: 340.4 g/mol
InChI Key: JMMFWLZZEBGXTR-UHFFFAOYSA-N
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Description

9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one is a complex organic compound belonging to the xanthene family Xanthenes are known for their diverse biological and chemical properties, making them valuable in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one typically involves a multi-step process. One common method includes the Aldol-Michael addition reaction. This reaction involves the condensation of cyclohexane-1,3-dione with an appropriate aldehyde in the presence of a base, followed by cyclization to form the xanthene core . The reaction conditions often require an aqueous medium and mild temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as using water as a solvent and minimizing waste, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-xanthen-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for instance, can enhance its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

9-(2-hydroxy-6-oxocyclohexen-1-yl)-6-methoxy-2,3,4,9-tetrahydroxanthen-1-one

InChI

InChI=1S/C20H20O5/c1-24-11-8-9-12-17(10-11)25-16-7-3-6-15(23)20(16)18(12)19-13(21)4-2-5-14(19)22/h8-10,18,21H,2-7H2,1H3

InChI Key

JMMFWLZZEBGXTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=C(O2)CCCC3=O)C4=C(CCCC4=O)O

Origin of Product

United States

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